Methanesulfonic anhydride
Overview
Description
Methanesulfonic anhydride is a pivotal compound in organic chemistry, known for its adaptability and broad utility. It is a colorless liquid with a distinct odor and serves as a key reagent in various organic synthesis endeavors. Its recent prominence in the pharmaceutical and agrochemical sectors underscores its efficacy in driving specific chemical conversions .
Mechanism of Action
Target of Action
Methanesulfonic anhydride’s primary targets are alcohols and amines . It is particularly used as a reagent for converting alcohols to mesylates, which serve as crucial intermediates in various organic transformations . Its application extends to the preparation of sulfonamides, where it serves as a key building block .
Mode of Action
The reactivity of this compound stems from the mesyl group (CH₃SO₂), which readily undergoes nucleophilic substitution reactions . This characteristic makes it invaluable in forming esters and amides, key processes in organic synthesis . It can also convert amines to sulfonamides .
Biochemical Pathways
This compound plays a pivotal role in organic synthesis, particularly in the synthesis of nucleoside analogs, which are significant in the development of antiviral and anticancer drugs . The ability of this compound to selectively modify nucleoside structures has made it a valuable tool in medicinal chemistry .
Pharmacokinetics
Its solubility in various organic solvents underscores its utility in chemical transformations .
Result of Action
The result of this compound’s action is the formation of mesylates from alcohols and sulfonamides from amines . These products are crucial intermediates in various organic transformations .
Action Environment
This compound is a colorless liquid with a distinct odor . Its violent reactivity with water necessitates cautious handling to prevent accidents in the laboratory . It should be stored in a tightly sealed container, away from heat and moisture . When working with this compound, it is essential to work in a well-ventilated area to avoid inhalation of vapors .
Biochemical Analysis
Biochemical Properties
Methanesulfonic anhydride plays a significant role in biochemical reactions due to its ability to undergo nucleophilic substitution. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can convert alcohols to mesylates, which are crucial intermediates in organic synthesis . Additionally, it can catalyze the esterification of alcohols by carboxylic acids . The interactions of this compound with these biomolecules are primarily based on its reactivity with the mesyl group (CH₃SO₂), which facilitates the formation of esters and amides .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modifying biomolecules such as proteins and nucleic acids. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound’s ability to form mesylates can lead to changes in protein function and enzyme activity, thereby impacting cellular processes . Due to its highly reactive nature, this compound must be handled with caution to prevent adverse cellular effects .
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity with nucleophiles. It exerts its effects by forming covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can convert alcohols to mesylates, which can then participate in further biochemical reactions . This compound’s ability to modify proteins and nucleic acids at the molecular level is central to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to be highly reactive and can hydrolyze in the presence of water . This hydrolysis can lead to the formation of methanesulfonic acid, which may have different biochemical properties. Long-term exposure to this compound can result in changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. This compound’s reactivity can cause severe burns upon contact with skin and eyes, and inhalation of its vapors can lead to respiratory irritation . Therefore, it is crucial to determine the appropriate dosage to minimize adverse effects in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of sulfonamides and mesylates. It interacts with enzymes and cofactors that facilitate these biochemical reactions . For example, this compound can catalyze the esterification of alcohols by carboxylic acids, leading to the formation of esters . These metabolic pathways are essential for the compound’s role in organic synthesis and biochemical transformations .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can affect its biochemical activity. This compound’s reactivity with nucleophiles allows it to interact with various cellular components, influencing its distribution within the cell . Proper handling and storage are necessary to ensure its stability and prevent unwanted reactions .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s ability to modify proteins and nucleic acids can affect its activity and function within different subcellular locations . Understanding its subcellular localization is crucial for elucidating its biochemical effects .
Preparation Methods
Methanesulfonic anhydride is typically synthesized by reacting methanesulfonyl chloride with a base such as pyridine or triethylamine . Another method involves mixing methanesulfonic acid with phosphorus pentoxide and heating the mixture to complete the dehydration of the acid . The industrial production often involves in situ generation by reacting methanesulfonyl chloride with a base .
Chemical Reactions Analysis
Methanesulfonic anhydride undergoes various types of reactions, including:
Nucleophilic Substitution: It reacts with alcohols to form methylsulfonyl esters (mesylates).
Sulfonation: It can undergo Friedel-Crafts sulfonation reactions with benzene or substituted benzene.
Thioesterification: It promotes the synthesis of thioesters from feedstock acids and thiols.
Common reagents used in these reactions include bases like pyridine, triethylamine, and dimethyl sulfoxide. Major products formed include mesylates, aldehydes, ketones, and thioesters .
Scientific Research Applications
Methanesulfonic anhydride plays a significant role in various scientific research applications:
Comparison with Similar Compounds
Methanesulfonic anhydride is often compared with methanesulfonyl chloride, another widely used methanesulfonylation reagent. Unlike methanesulfonyl chloride, this compound prevents the formation of chlorinated by-products during reactions . Similar compounds include:
- Methanesulfonyl chloride
- Methylsulfonyl methanesulfonate
- Mesyl anhydride
- Mesylic anhydride
This compound’s unique ability to prevent chlorinated by-products and its versatility in various reactions highlight its importance in organic synthesis.
Properties
IUPAC Name |
methylsulfonyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O5S2/c1-8(3,4)7-9(2,5)6/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDROVVXIHRYMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864010 | |
Record name | Methanesulfonic acid, 1,1'-anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7143-01-3 | |
Record name | Methanesulfonic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7143-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methanesulfonic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007143013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65906 | |
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Record name | Methanesulfonic acid, 1,1'-anhydride | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanesulfonic acid, 1,1'-anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanesulphonic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.675 | |
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Record name | METHANESULFONIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J492U7J4PB | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is methanesulfonic anhydride (Ms2O) primarily used for in organic synthesis?
A1: this compound (Ms2O) is a versatile reagent used for introducing the methanesulfonyl (mesyl, Ms) group into organic molecules. It acts as a powerful electrophile, enabling a variety of transformations. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: Can you give some specific examples of reactions where this compound is used?
A2: Certainly! this compound is employed in various reactions such as:
- Conversion of alcohols to mesylates: This is a common strategy to transform alcohols into better leaving groups for subsequent nucleophilic substitution reactions. [, , , ]
- Formation of sulfones: this compound reacts with aromatics like toluene in the presence of zeolite catalysts, yielding methyl tolyl sulfone with remarkable regioselectivity. [, ]
- Synthesis of thioesters: this compound promotes the direct coupling of carboxylic acids with thiols, providing a sustainable route to thioesters. []
- Fries Rearrangement: When combined with methanesulfonic acid, this compound effectively mediates the Fries rearrangement of aryl esters to produce hydroxy aryl ketones in high yields. []
Q3: The papers mention "regioselective methanesulfonylation." What makes this property significant?
A3: Regioselective methanesulfonylation, particularly in the case of toluene, is significant because it preferentially attaches the methanesulfonyl group to a specific position on the aromatic ring. This control over the reaction's outcome is crucial in organic synthesis, especially when synthesizing complex molecules where precise structure is paramount. [, ]
Q4: this compound is often used in conjunction with other reagents. Can you give an example?
A4: Absolutely. In the synthesis of carbonates and carbamates, this compound plays a key role. Carbon dioxide is first reacted with an alcohol or amine to generate the corresponding anion in situ. Subsequent addition of this compound leads to the formation of methanesulfonyl carbonates or carbamates, which can be further transformed into the desired carbonates and carbamates. [, ]
Q5: What are the structural characteristics of this compound?
A5: this compound (Ms2O) has the molecular formula C2H6O5S2 and a molecular weight of 174.20 g/mol. [] It is a symmetrical anhydride with a sulfur atom bonded to two oxygen atoms and a methyl group.
Q6: Are there any safety concerns associated with using this compound?
A6: Yes, this compound is corrosive and moisture-sensitive. It's essential to handle it with care, using appropriate personal protective equipment and working in a well-ventilated area. []
Q7: How does the reactivity of this compound compare to other similar reagents, like methanesulfonyl chloride?
A8: While both this compound and methanesulfonyl chloride can introduce the methanesulfonyl group, their reactivity profiles differ. This compound is generally more reactive and can lead to faster reaction rates. Additionally, it produces methanesulfonic acid as a byproduct, which might be preferable to the hydrogen chloride generated when using methanesulfonyl chloride. []
Q8: Are there any known methods for synthesizing this compound?
A9: Yes, a common method for synthesizing this compound involves reacting methanesulfonic acid with thionyl chloride. Optimizing reaction conditions like temperature, molar ratio, and solvent is crucial to achieve high yields of the desired product. []
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